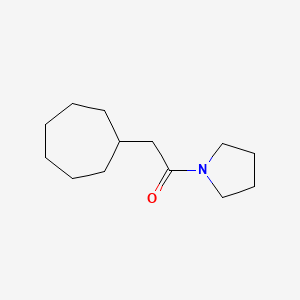

2-Cycloheptyl-1-pyrrolidin-1-ylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cycloheptyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-13(14-9-5-6-10-14)11-12-7-3-1-2-4-8-12/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVBECINXFXXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Cycloheptyl 1 Pyrrolidin 1 Ylethanone and Analogues

Methodologies for Constructing the Cycloheptyl-Bearing Ethanone (B97240) Backbone

The formation of the ketone functional group attached to a seven-membered carbocycle is a pivotal step in the synthesis of the target compound. Various classical and modern organic reactions can be employed to construct this architectural feature.

Grignard Reagent-Mediated Approaches for Ketone Synthesis

Grignard reagents are powerful carbon-based nucleophiles widely used for carbon-carbon bond formation. masterorganicchemistry.com Their reaction with carbonyl compounds is a fundamental strategy for alcohol and ketone synthesis. masterorganicchemistry.comlibretexts.org A Grignard reagent is typically formulated as RMgX, where R is an alkyl or aryl group and X is a halogen. libretexts.org In the context of synthesizing the target structure, cycloheptylmagnesium bromide would be the reagent of choice.

The synthesis of unsymmetrical ketones can be achieved by reacting a Grignard reagent with a nitrile, followed by hydrolysis. A more direct approach involves the reaction with an acyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

However, a significant challenge in the reaction between Grignard reagents and acyl chlorides is the potential for a second addition reaction. The ketone product is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol. masterorganicchemistry.comyoutube.com To favor the ketone product, the reaction is often carried out at low temperatures.

Alternatively, the reaction of a Grignard reagent with an ester can also be used, though this typically yields a tertiary alcohol due to the double addition of the Grignard reagent to the ester, which proceeds through a ketone intermediate. masterorganicchemistry.com

Table 1: Grignard-Based Ketone Synthesis Strategies

| Reactant 1 (Grignard) | Reactant 2 (Electrophile) | Intermediate | Final Product (after workup) | Key Consideration |

|---|---|---|---|---|

| Cycloheptylmagnesium Bromide | 2-Chloroacetyl chloride | N/A | 1-Cycloheptyl-2-chloroethan-1-one | The product is an α-haloketone, ready for subsequent amination. |

| Cycloheptylmagnesium Bromide | Pyrrolidine-1-carbonyl chloride | N/A | 1-Cycloheptyl-1-pyrrolidin-1-ylmethanone | Forms a different isomer (amide). |

Friedel-Crafts Acylation and Analogous Carbocyclic Ring Annulation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the attachment of an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). byjus.comorganic-chemistry.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated, which prevents further substitution reactions. organic-chemistry.org

While typically applied to aromatic substrates, intramolecular versions of the Friedel-Crafts reaction can be powerful tools for constructing cyclic systems, a process known as ring annulation. masterorganicchemistry.com For instance, a long-chain acyl chloride bearing an aromatic ring can undergo cyclization to form a polycyclic ketone. The formation of six-membered rings is generally favored in these reactions. masterorganicchemistry.com Synthesizing a seven-membered ring via intramolecular Friedel-Crafts acylation is possible but can be less efficient than forming five- or six-membered rings. This strategy is primarily applicable to the synthesis of analogues where the cycloheptyl ring is fused to another ring system.

Table 2: Conceptual Intramolecular Friedel-Crafts Cyclization

| Starting Material | Catalyst | Reaction Type | Product Class |

|---|---|---|---|

| 7-Phenylheptanoyl chloride | AlCl₃ | Intramolecular Acylation | Benzocycloheptenone analogue |

Diels-Alder Reactions for Cycloalkene Precursors

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through a [4+2] cycloaddition between a conjugated diene and a substituted alkene known as a dienophile. wikipedia.orglibretexts.org This reaction is highly stereospecific and allows for the creation of significant molecular complexity in a single step. The reaction is thermally allowed and proceeds in a concerted fashion. wikipedia.org

Table 3: General Diels-Alder Cycloaddition

| Diene | Dienophile | Product |

|---|---|---|

| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-1,2-dicarboxylic anhydride |

Synthesis and Functionalization of the Pyrrolidin-1-yl Moiety

The pyrrolidine (B122466) ring is a common structural motif in pharmaceuticals and natural products. whiterose.ac.uk Its synthesis and subsequent functionalization are critical for completing the structure of 2-Cycloheptyl-1-pyrrolidin-1-ylethanone.

Intramolecular Cyclization and Amination Routes to Substituted Pyrrolidines

Modern synthetic chemistry offers a variety of robust methods for constructing the pyrrolidine ring. Intramolecular cyclization is a prominent strategy. osaka-u.ac.jp This can involve the hydroamination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov

Another powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can generate highly substituted pyrrolidines with good stereocontrol. osaka-u.ac.jp Reductive amination of 1,4-dicarbonyl compounds with anilines or other primary amines, often catalyzed by transition metals like iridium, provides a direct route to N-substituted pyrrolidines. nih.gov

Table 4: Comparison of Pyrrolidine Synthesis Methods

| Method | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Intramolecular Aminooxygenation | 4-Pentenyl sulfonamide | Copper(II) salts | High diastereoselectivity for 2,5-disubstituted pyrrolidines. nih.gov |

| [3+2] Cycloaddition | Azomethine ylide, Alkenes | Heat or catalyst | High versatility in substitution patterns. osaka-u.ac.jp |

N-Acylation Protocols for Pyrrolidine Nitrogen

The final step in assembling the target molecule involves forming an amide bond by acylating the nitrogen atom of the pyrrolidine ring. This is typically achieved through nucleophilic acyl substitution.

One of the most direct methods is the reaction of pyrrolidine with an activated carboxylic acid derivative, such as an acyl chloride. For the target molecule, this would involve reacting pyrrolidine with 2-cycloheptylacetyl chloride. The reaction is generally high-yielding and proceeds readily, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

An alternative and widely used strategy involves the direct coupling of a carboxylic acid (2-cycloheptylacetic acid) with pyrrolidine using a peptide coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

A different synthetic sequence involves first constructing the α-aminoketone scaffold. A common route involves the α-bromination of a ketone (e.g., 1-cycloheptylethanone) followed by nucleophilic substitution with pyrrolidine. This approach was successfully used in the synthesis of pyrovalerone and its analogues. nih.gov

Table 5: N-Acylation and Amination Strategies

| Amine | Acylating/Alkylating Agent | Reagent/Conditions | Product |

|---|---|---|---|

| Pyrrolidine | 2-Cycloheptylacetyl chloride | Triethylamine or similar base | This compound |

| Pyrrolidine | 2-Cycloheptylacetic acid | EDC, HOBt (Coupling agents) | This compound |

Stereoselective Approaches to Pyrrolidine Ring Systems

The stereoselective synthesis of pyrrolidine rings is a cornerstone of modern organic chemistry, critical for producing enantiomerically pure compounds like this compound. These strategies are broadly categorized based on the origin of the pyrrolidine ring: either through the modification of existing chiral cyclic precursors or the cyclization of acyclic molecules. mdpi.comnih.gov

One major approach utilizes the "chiral pool," employing readily available, optically pure cyclic compounds, most commonly L-proline and its derivatives like 4-hydroxyproline. mdpi.comnih.gov In this method, the existing stereocenter(s) of the precursor direct the stereochemical outcome of subsequent functionalization reactions. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, can serve as a starting point for building more complex pyrrolidine-containing structures. nih.gov

The second category involves the de novo construction of the pyrrolidine ring from acyclic precursors, a process where stereocontrol is introduced during the cyclization step. mdpi.comnih.gov A variety of powerful methods have been developed for this purpose:

Catalytic Asymmetric Hydrogenation: The diastereoselective hydrogenation of highly substituted pyrrole (B145914) systems can produce fully reduced, functionalized pyrrolidines with excellent control, creating up to four new stereocenters in a single step. nih.gov

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing densely substituted pyrrolidines. acs.org Using chiral auxiliaries, such as an N-tert-butanesulfinyl group on an azadiene, can effectively control the diastereoselectivity of the cycloaddition, leading to specific configurations in the final product. acs.org

Radical-Mediated Cyclization: Enzymes and chemical reagents can catalyze the radical-mediated cyclization of appropriately configured acyclic precursors, such as N-isoprenylated derivatives of L-glutamate, to form the pyrrolidine ring. acs.org These reactions can exhibit high stereoselectivity. acs.org

Intramolecular Reactions: Methods such as the intramolecular reaction of oxime ethers and cyclopropane (B1198618) diesters can yield complex pyrrolidines stereoselectively. nih.gov The order of addition of catalyst and substrate can predictably influence which diastereomer is formed. nih.gov

These methods provide chemists with a versatile toolkit to access specific stereoisomers of complex pyrrolidine scaffolds.

Table 1: Comparison of Stereoselective Pyrrolidine Synthesis Strategies

| Strategy | Starting Material Type | Source of Stereocontrol | Key Features |

|---|---|---|---|

| Chiral Pool Synthesis | Cyclic (e.g., Proline, 4-Hydroxyproline) mdpi.comnih.gov | Pre-existing stereocenters in the starting material. mdpi.com | Reliable and often straightforward functionalization of a rigid, chiral scaffold. mdpi.com |

| Asymmetric Cyclization | Acyclic Precursors nih.gov | Chiral catalysts, auxiliaries, or reagents used during the ring-forming step. acs.orgnih.gov | De novo construction allows for greater structural diversity in the final product. nih.gov |

| Catalytic Hydrogenation | Substituted Pyrroles nih.gov | A stereocenter created in an initial reduction step directs subsequent reductions. nih.gov | Can create multiple new stereocenters with high diastereoselectivity. nih.gov |

| [3+2] Cycloaddition | Azadienes and Azomethine Ylides acs.org | Chiral auxiliary on the diene directs the approach of the ylide. acs.org | Forms densely functionalized pyrrolidines with control over up to four stereocenters. acs.org |

Convergent and Divergent Synthesis Design for the this compound Scaffold

The synthesis of this compound and its analogues can be efficiently planned using either convergent or divergent strategies, which allow for the systematic exploration of chemical space and the streamlined production of target molecules. wikipedia.org

Convergent Synthesis

A logical convergent approach would dissect the target molecule into two primary building blocks: a cycloheptyl-containing fragment and a pyrrolidine fragment. A common strategy for related α-amino ketones involves the reaction of an α-haloketone with the desired amine. nih.gov

Fragment A: 1-Cycloheptyl-2-bromoethanone. This electrophilic fragment can be prepared from cycloheptylacetic acid or by the direct bromination of 1-cycloheptylethanone using an eco-friendly bromide-bromate salt mixture to avoid hazardous liquid bromine. chemindigest.com

Fragment B: Pyrrolidine. This nucleophilic amine is commercially available.

The key coupling step would be the nucleophilic substitution of the bromide in Fragment A by pyrrolidine to forge the final C-N bond, yielding this compound.

Table 2: Example of a Convergent Synthesis Pathway

| Fragment | Structure/Reagent | Role | Key Coupling Reaction |

|---|---|---|---|

| Fragment A | 1-Cycloheptyl-2-bromoethanone | Electrophile | Nucleophilic Aliphatic Substitution |

| Fragment B | Pyrrolidine | Nucleophile | |

Divergent Synthesis

Divergent synthesis begins with a central core structure that is systematically elaborated through various reactions to generate a library of structurally related compounds. wikipedia.org This approach is exceptionally valuable for medicinal chemistry and structure-activity relationship (SAR) studies, as it allows for the rapid generation of numerous analogues from a common intermediate. nih.govrsc.org

For the this compound scaffold, a divergent strategy could begin with a key intermediate like 1-cycloheptyl-2-bromoethanone . This precursor can be reacted with a wide array of cyclic and acyclic amines to produce a diverse library of N-acylated ethanones. This method has been successfully applied to the synthesis of pyrovalerone analogues, where a common α-bromoketone intermediate was reacted with various amines like pyrrolidine, butylamine, and piperidine. nih.gov

Alternatively, divergence can be achieved by modifying a pre-formed pyrrolidinone ring system, allowing for variation at the cycloalkyl position.

Table 3: Example of a Divergent Synthesis Pathway

| Common Precursor | Reactant Class | Resulting Analogue Scaffold |

|---|---|---|

| 1-Cycloheptyl-2-bromoethanone | Pyrrolidine | 2-Cycloheptyl-1-(pyrrolidin-1-yl)ethanone |

| Piperidine | 2-Cycloheptyl-1-(piperidin-1-yl)ethanone | |

| Azepane | 1-(Azepan-1-yl)-2-cycloheptylethanone |

This strategy enables the efficient synthesis of a family of related compounds, facilitating the exploration of how changes in the amine structure affect the molecule's properties. drugs.ie

Advanced Purification and Isolation Techniques for N-Acylated Ethanones

The purification and isolation of N-acylated ethanones such as this compound are critical steps to ensure high purity of the final compound. A combination of standard and advanced techniques is often employed to remove unreacted starting materials, reagents, and by-products.

Chromatographic Methods

Silica (B1680970) gel column chromatography is the most common technique for the purification of moderately polar compounds like N-acylated ethanones. A solvent system of increasing polarity, typically using mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used to elute the compound from the stationary phase, separating it from impurities with different polarities.

Crystallization and Recrystallization

Crystallization is a powerful purification method for solid compounds. For N-acylated ethanones, which are often synthesized as their hydrochloride salts to improve stability and handling, recrystallization is highly effective. researchgate.net The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetone/ether) and allowed to cool slowly. researchgate.net As the solution cools, the solubility of the target compound decreases, leading to the formation of high-purity crystals while impurities remain in the mother liquor.

Resolution of Enantiomers

For stereoselective syntheses that result in a racemic or diastereomeric mixture, specialized techniques are required. The resolution of enantiomers of related α-amino ketones has been successfully achieved by diastereomeric salt formation. nih.gov This process involves:

Reacting the racemic free base with a single enantiomer of a chiral acid, such as dibenzoyl-D-tartaric acid, in a suitable solvent like refluxing ethanol. nih.gov

This reaction forms two diastereomeric salts, which have different physical properties, including solubility.

These salts are then separated by fractional recrystallization. nih.gov

Finally, the desired enantiomer is recovered as a free base by treatment with a mild base.

Table 4: Purification Techniques for N-Acylated Ethanones

| Technique | Principle | Application | Key Considerations |

|---|---|---|---|

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Removal of impurities with different polarities. | Choice of eluent system is critical for good separation. |

| Crystallization/Recrystallization | Difference in solubility between the target compound and impurities at varying temperatures. | Purification of solid final products, often as hydrochloride salts. researchgate.net | Solvent selection is crucial to maximize yield and purity. |

| Diastereomeric Salt Resolution | Conversion of an enantiomeric mixture into diastereomeric salts with different solubilities. nih.gov | Separation of enantiomers to isolate the desired stereoisomer. | Requires a suitable chiral resolving agent and careful fractional crystallization. nih.gov |

| Acid-Base Extraction | Partitioning between immiscible organic and aqueous phases based on the compound's acidic/basic properties. | Removal of non-basic impurities or isolation of the basic amine product from a reaction mixture. | The basic nitrogen of the pyrrolidine ring allows for easy conversion to a water-soluble salt. |

Mechanistic Investigations and Chemical Transformations of 2 Cycloheptyl 1 Pyrrolidin 1 Ylethanone

Reaction Mechanisms of the Ethanone (B97240) Carbonyl Group

The carbonyl group in 2-Cycloheptyl-1-pyrrolidin-1-ylethanone is a key site for a variety of chemical reactions, including reductions, nucleophilic additions, and condensations. The proximity of the nitrogen atom in the pyrrolidine (B122466) ring can influence the reactivity of this carbonyl group.

Reduction Pathways to Corresponding Alcohols

The reduction of the ethanone carbonyl group in this compound leads to the formation of the corresponding secondary alcohol, 2-Cycloheptyl-1-(pyrrolidin-1-yl)ethanol. This transformation is a fundamental reaction in organic synthesis. nih.gov

A common and effective reagent for the reduction of aldehydes and ketones to alcohols is sodium borohydride (B1222165) (NaBH₄). nih.gov This reagent is a source of hydride ions (H⁻) which act as nucleophiles, attacking the electrophilic carbonyl carbon. nih.gov The reaction typically proceeds via a two-step mechanism: nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. nih.gov For α-amino ketones, the choice of reducing agent can be crucial, as it can influence the diastereoselectivity of the reaction, leading to either syn or anti β-amino alcohols. oup.comnih.gov While sodium borohydride is a versatile reducing agent, other reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be employed, often with varying degrees of stereocontrol. rsc.org The diastereoselective reduction of α-amino ketones is a well-studied area, with the stereochemical outcome often depending on factors such as the nature of the protecting group on the nitrogen and the specific reducing agent used. nih.govrsc.org

| Reducing Agent | Product | General Observations |

| Sodium Borohydride (NaBH₄) | 2-Cycloheptyl-1-(pyrrolidin-1-yl)ethanol | A common and mild reagent for ketone reduction. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Cycloheptyl-1-(pyrrolidin-1-yl)ethanol | A more powerful reducing agent than NaBH₄. rsc.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Cycloheptyl-1-(pyrrolidin-1-yl)ethanol | Can be used for the reduction of ketones. rsc.org |

Nucleophilic Addition and Condensation Reactions

The carbonyl group of this compound is susceptible to attack by various nucleophiles, leading to a range of addition and condensation products. These reactions are fundamental to the construction of more complex molecular architectures.

One important class of reactions is the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). washington.eduacs.org These reagents act as carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. acs.org Subsequent workup with an acid source yields a tertiary alcohol. washington.edu For instance, the reaction of this compound with methylmagnesium bromide would be expected to produce 2-Cycloheptyl-1-methyl-1-(pyrrolidin-1-yl)ethanol.

The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. hyphadiscovery.comrsc.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form an alkene and a phosphine (B1218219) oxide. hyphadiscovery.com For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-Cycloheptyl-2-(pyrrolidin-1-yl)prop-1-ene. The Wittig reaction is known for its high functional group tolerance. hyphadiscovery.com

Condensation reactions with primary amines lead to the formation of imines (also known as Schiff bases). nih.govrsc.orgnih.gov The reaction of this compound with a primary amine, R-NH₂, would result in the formation of an N-substituted imine, with the elimination of a water molecule. nih.gov This reaction is typically acid-catalyzed and reversible. nih.gov

| Reagent Type | Reaction | Product Type |

| Grignard Reagent (e.g., CH₃MgBr) | Nucleophilic Addition | Tertiary Alcohol |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Wittig Olefination | Alkene |

| Primary Amine (e.g., R-NH₂) | Condensation | Imine (Schiff Base) |

Transformations of the Pyrrolidine Ring System

The pyrrolidine ring in this compound is also a site for various chemical transformations, including oxidation, ring-opening, and ring-expansion reactions.

Oxidation Pathways to Pyrrolidone Derivatives

The oxidation of the pyrrolidine ring, specifically at the carbon atom alpha to the nitrogen, can lead to the formation of a lactam, which in this case would be a pyrrolidone derivative. A well-known method for this transformation is the Shono oxidation, which is an electrochemical process. oup.comrsc.org This reaction typically involves the anodic oxidation of a carbamate-protected amine to form an α-methoxycarbamate, which can then be converted to the lactam. rsc.org More recent developments have utilized aminoxyl-mediated electrochemical oxidation, which offers high selectivity and functional group compatibility under mild conditions. oup.com

In the context of drug metabolism, cytochrome P450 enzymes are known to catalyze the oxidation of pyrrolidine rings. rsc.org This can involve δ-oxidation of the pyrrolidine moiety, which may lead to ring-opened intermediates. rsc.org

| Oxidation Method | Key Features | Potential Product |

| Shono Oxidation (Electrochemical) | Anodic oxidation, often with carbamate (B1207046) protection. rsc.org | 1-(1-Cycloheptyl-2-oxoethyl)pyrrolidin-2-one |

| Aminoxyl-Mediated Electrochemical Oxidation | High selectivity, mild conditions. oup.com | 1-(1-Cycloheptyl-2-oxoethyl)pyrrolidin-2-one |

| Cytochrome P450 (Metabolic) | Enzymatic oxidation, can lead to various products. rsc.org | Hydroxylated or ring-opened metabolites |

Examination of Aliphatic Oxidation Processes on the Cycloheptyl Chain

The cycloheptyl group of this compound is composed of secondary C-H bonds that are susceptible to oxidation. The selective oxidation of cycloalkanes to produce cycloalkanols and cycloalkanones is an area of significant research interest. oup.com

Various catalytic systems have been developed for the oxidation of cycloalkanes using molecular oxygen or air as the oxidant under mild conditions. oup.com Iron-substituted hexagonal mesoporous aluminophosphate (FeHMA) molecular sieves have shown promise as catalysts for this transformation. oup.com In the context of drug metabolism, the oxidation of alkyl groups is a common metabolic pathway, often mediated by cytochrome P450 enzymes. nih.govnih.gov For instance, drugs containing cyclohexyl groups are known to be stereoselectively hydroxylated by these enzymes. nih.gov The position of hydroxylation on the cycloalkane ring is influenced by the stability of the potential radical intermediates, with tertiary C-H bonds generally being more reactive than secondary ones. youtube.com

| Oxidation Approach | Typical Products | Key Considerations |

| Catalytic Oxidation (e.g., FeHMA/O₂) | Cycloheptanol (B1583049), Cycloheptanone (B156872) | Catalyst efficiency, reaction conditions. oup.com |

| Cytochrome P450 Metabolism | Hydroxylated derivatives | Regio- and stereoselectivity determined by the enzyme. nih.govnih.gov |

Stereochemical Implications in Reaction Mechanisms: SN1, SN2, E1, and E2 Analogues

The presence of a carbonyl group and an adjacent carbon atom bonded to a cycloheptyl group in this compound suggests that, under appropriate conditions, this α-carbon could potentially undergo substitution and elimination reactions. While not classic examples of these pathways due to the nature of the substituents, we can theorize the stereochemical consequences if analogous reactions were to occur.

For these reactions to proceed, the pyrrolidine group or a derivative would need to act as a leaving group, which is generally unfavorable. However, protonation of the pyrrolidine nitrogen could create a better leaving group (a pyrrolidinium (B1226570) ion), or the carbonyl oxygen could be protonated to facilitate enol or enolate formation, which could then react.

SN2 Analogue: A bimolecular nucleophilic substitution (SN2) type reaction at the α-carbon would involve a direct attack by a nucleophile with simultaneous displacement of the leaving group. Such a reaction would proceed with an inversion of stereochemistry at the α-carbon. Given the steric hindrance posed by the bulky cycloheptyl group and the pyrrolidine ring, an SN2 pathway would likely be slow.

SN1 Analogue: A unimolecular nucleophilic substitution (SN1) type reaction would proceed through a carbocation intermediate at the α-carbon. The stability of this carbocation would be influenced by the adjacent carbonyl group, which can be destabilizing due to its electron-withdrawing inductive effect, but potentially stabilizing through resonance if the carbocation is planar and can overlap with the π-system of the carbonyl. Formation of a planar carbocation would lead to a racemic or near-racemic mixture of products, as the incoming nucleophile could attack from either face.

E2 Analogue: A bimolecular elimination (E2) reaction would require a strong base to abstract a proton from the cycloheptyl ring at a position beta to the leaving group, leading to the formation of a double bond. The stereochemistry of this reaction would be dictated by the requirement for an anti-periplanar arrangement of the proton and the leaving group.

E1 Analogue: A unimolecular elimination (E1) reaction would also proceed through a carbocation intermediate. Following the formation of the carbocation, a weak base would abstract a proton from an adjacent carbon to form a double bond. This pathway would compete with the SN1 analogue reaction and would likely produce a mixture of alkene isomers.

The table below summarizes the hypothetical stereochemical outcomes for these reaction pathways involving an activated form of this compound.

| Reaction Type | Key Intermediate | Stereochemical Outcome at α-Carbon | Governing Factors |

| SN2 Analogue | Pentavalent Transition State | Inversion of Configuration | Steric hindrance, Nucleophile strength |

| SN1 Analogue | Planar Carbocation | Racemization | Carbocation stability, Solvent polarity |

| E2 Analogue | Anti-periplanar Transition State | Stereospecific (trans or cis) | Base strength, Conformation |

| E1 Analogue | Planar Carbocation | Mixture of Isomers | Carbocation stability, Base strength |

Computational Chemistry for Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools to investigate the reaction mechanisms and predict the feasibility of the aforementioned pathways for this compound. Density Functional Theory (DFT) and ab initio methods can be employed to model the reactants, intermediates, transition states, and products.

Reaction Pathway Modeling: By calculating the potential energy surface for each proposed reaction (SN1, SN2, E1, E2 analogues), the most energetically favorable pathway can be identified. These calculations would involve optimizing the geometry of all species along the reaction coordinate and calculating their corresponding energies.

Transition State Analysis: A crucial aspect of mechanistic prediction is the identification and characterization of transition states. Computational methods can locate the transition state structures and calculate their activation energies (ΔG‡). A lower activation energy corresponds to a faster reaction rate. For example, the transition state for an SN2-type reaction would show the incoming nucleophile and the leaving group partially bonded to the α-carbon. Vibrational frequency calculations are used to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects: The influence of different solvents on the reaction mechanism can also be modeled using implicit or explicit solvent models. For instance, polar protic solvents would be expected to stabilize the carbocation intermediate in an SN1/E1 pathway, lowering the activation energy for these reactions.

A hypothetical computational study might compare the activation energies for the different pathways as shown in the table below.

| Reaction Pathway | Computational Method | Solvent Model | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| SN2 Analogue | B3LYP/6-31G(d) | PCM (Methanol) | 35.2 | Substitution (Inversion) |

| SN1 Analogue | B3LYP/6-31G(d) | PCM (Methanol) | 28.5 | Substitution (Racemic) |

| E2 Analogue | B3LYP/6-31G(d) | PCM (Ethanol) | 32.8 | Elimination (Alkene) |

| E1 Analogue | B3LYP/6-31G(d) | PCM (Ethanol) | 29.1 | Elimination (Alkene) |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that can be obtained from computational studies. Actual values would require specific calculations.

These computational approaches can provide deep insights into the stereochemical and regiochemical outcomes of reactions involving this compound, guiding experimental efforts to control its chemical transformations. Theoretical studies on related α-amino ketones and pyrrolidine derivatives have demonstrated the utility of these methods in understanding complex reaction mechanisms. beilstein-journals.org

Computational and Theoretical Studies of 2 Cycloheptyl 1 Pyrrolidin 1 Ylethanone

Quantum Mechanical Calculations for Molecular Structure and Conformation

Quantum mechanical calculations are foundational to understanding the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 2-Cycloheptyl-1-pyrrolidin-1-ylethanone, these calculations would typically begin with geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Different levels of theory and basis sets can be employed, with a common starting point being the Hartree-Fock (HF) method, followed by more sophisticated approaches like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for higher accuracy. The choice of basis set, such as the Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ), would also be a critical factor in the accuracy of the results.

A comprehensive conformational analysis would be necessary to explore the flexible seven-membered cycloheptyl ring and the rotational freedom around the single bonds connecting the cycloheptyl, carbonyl, and pyrrolidine (B122466) moieties. This would involve systematically rotating dihedral angles and performing geometry optimizations to locate all low-energy conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.orgnih.gov DFT methods could be extensively applied to predict the reactivity and selectivity of this compound.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide a general overview of the molecule's chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -6.5 | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy (E_LUMO) | - | 1.2 | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 7.7 | Relates to the chemical stability of the molecule. |

| Ionization Potential (IP) | -E_HOMO | 6.5 | Energy required to remove an electron. |

| Electron Affinity (EA) | -E_LUMO | -1.2 | Energy released when an electron is added. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 2.65 | Tendency to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.85 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | 0.91 | A measure of the overall electrophilic nature. |

Note: The values in this table are purely illustrative and would need to be determined by actual DFT calculations.

To understand site-selectivity in chemical reactions, local reactivity descriptors such as Fukui functions or condensed-to-atom electrophilic and nucleophilic Parr functions would be calculated. mdpi.com These indices would pinpoint the specific atoms within this compound that are most susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbon would be expected to be a primary electrophilic site, while the nitrogen atom of the pyrrolidine ring would be a key nucleophilic center.

Molecular Dynamics Simulations for Conformational Ensemble Characterization

While quantum mechanical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govmdpi.com An MD simulation of this compound would involve numerically solving Newton's equations of motion for the system of atoms, governed by a chosen force field (e.g., AMBER, CHARMM, or OPLS).

The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to ensure that the molecule has adequately explored its conformational space. This would be particularly important for characterizing the puckering of the cycloheptyl ring and the relative orientations of the different functional groups.

Analysis of the MD trajectory would yield a conformational ensemble, which is a collection of the different structures the molecule adopts over time, weighted by their probabilities. This provides a more realistic representation of the molecule's structure in a solution or biological environment than a single, static low-energy conformer. Techniques such as root-mean-square deviation (RMSD) and principal component analysis (PCA) would be used to analyze the conformational landscape.

In Silico Modeling of Intramolecular and Intermolecular Interactions

The structure and behavior of this compound are governed by a network of intramolecular and potential intermolecular interactions. In silico modeling can be used to dissect and quantify these forces.

Intramolecular Interactions: Within a single molecule, non-covalent interactions such as steric hindrance and dipole-dipole interactions play a crucial role in determining the preferred conformation. For example, the repulsion between the bulky cycloheptyl group and the pyrrolidine ring would influence the rotational barriers around the connecting bonds. The dipole moment arising from the polar carbonyl group would also be a key factor.

Intermolecular Interactions: In a condensed phase, this compound would engage in intermolecular interactions with surrounding molecules. These could include:

Van der Waals forces: Dominant for the nonpolar cycloheptyl moiety.

Dipole-dipole interactions: Between the carbonyl groups of adjacent molecules.

Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors if placed in a protic solvent or interacting with a hydrogen-bond-donating species.

Computational methods like the Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots could be used to visualize and characterize these weak interactions. Understanding these forces is critical for predicting physical properties like boiling point, solubility, and crystal packing.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as 2-Cycloheptyl-1-pyrrolidin-1-ylethanone, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of this compound, specific proton signals would be expected to appear in distinct regions, reflecting their unique chemical environments.

Pyrrolidine (B122466) Ring Protons: The protons on the pyrrolidine ring would likely appear as complex multiplets. The two methylene (B1212753) groups adjacent to the nitrogen atom (N-CH₂) are diastereotopic due to the chiral center at the alpha-carbon. They would be expected to resonate at a downfield position, typically in the range of 3.3-3.6 ppm, because of the electron-withdrawing effect of the nitrogen atom. The other two protons on the pyrrolidine ring (β-protons) would likely appear further upfield, around 1.8-2.0 ppm.

Cycloheptyl Ring Protons: The large, flexible cycloheptyl ring would produce a series of broad, overlapping multiplets in the upfield region of the spectrum, generally between 1.2 and 1.8 ppm. The single proton on the carbon attached to the carbonyl group (α-proton) would be shifted slightly downfield.

Methylene Bridge Protons (-CO-CH₂-): The two protons of the methylene group situated between the carbonyl group and the cycloheptyl ring would be diastereotopic. They would likely appear as a pair of doublets of doublets (or an AB quartet) due to coupling with the adjacent methine proton on the cycloheptyl ring. Their chemical shift would be influenced by the adjacent carbonyl group, placing them in the approximate range of 2.5-2.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine N-CH₂ | 3.3 - 3.6 | Multiplet |

| Pyrrolidine β-CH₂ | 1.8 - 2.0 | Multiplet |

| -CO-CH₂- | 2.5 - 2.9 | Multiplet (e.g., AB quartet) |

| Cycloheptyl CH | ~1.9 - 2.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The most downfield signal would be that of the ketone carbonyl carbon (C=O), expected to appear in the range of 205-215 ppm.

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring attached to the nitrogen would resonate around 45-55 ppm. The other two carbons would appear further upfield, around 23-26 ppm.

Cycloheptyl Ring Carbons: The carbons of the large cycloheptyl ring would produce several signals in the aliphatic region, typically between 25 and 40 ppm.

Methylene Bridge Carbon (-CO-CH₂-): The carbon of the methylene bridge adjacent to the carbonyl group would be expected around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 205 - 215 |

| Pyrrolidine N-CH₂ | 45 - 55 |

| Pyrrolidine β-CH₂ | 23 - 26 |

| -CO-CH₂- | 40 - 50 |

| Cycloheptyl CH | 35 - 45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons, for example, confirming the connectivity between the methylene bridge protons and the methine proton of the cycloheptyl ring, and within the spin systems of the pyrrolidine and cycloheptyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the methylene bridge protons to the carbonyl carbon and to carbons within the cycloheptyl ring, confirming the core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, several characteristic fragmentation pathways would be anticipated:

Alpha-Cleavage: A common fragmentation for ketones and amines. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would be highly favorable. This could lead to the formation of a stable acylium ion containing the pyrrolidine ring (m/z 98) or a fragment containing the cycloheptyl group.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the cycloheptyl ring could be transferred to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a charged alkene fragment.

Loss of the Pyrrolidine Ring: Fragmentation could lead to the loss of the pyrrolidine ring as a neutral molecule or a radical, resulting in a significant peak corresponding to the remaining part of the molecule.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 223 | [M]⁺ (Molecular Ion) |

| 126 | [M - C₇H₁₃]⁺ or [C₈H₁₂NO]⁺ |

| 98 | [C₅H₈NO]⁺ (Pyrrolidinyl acylium ion) |

| 97 | [C₇H₁₃]⁺ (Cycloheptyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₃H₂₃NO. HRMS would be able to confirm this formula by measuring an exact mass very close to the calculated theoretical value, distinguishing it from other potential compounds with the same nominal mass.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: a ketone carbonyl group, a tertiary amide, and aliphatic C-H bonds within the cycloheptyl and pyrrolidine rings.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Ketone (C=O) | 1680 - 1700 | Stretch |

| Tertiary Amide (C-N) | 1150 - 1360 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| CH₂ Bend | 1440 - 1480 | Scissoring |

X-ray Diffraction for Solid-State Structure and Stereochemical Determination

Currently, there are no publicly available crystal structure data for this compound. However, crystallographic studies on related cathinone (B1664624) derivatives have been instrumental in confirming their molecular structures and stereoisomeric forms. mdpi.comnih.govresearchgate.net Such analyses have revealed details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the compounds. nih.gov A successful crystallographic analysis of this compound would provide crucial data points as illustrated in the hypothetical table below.

Table 2: Hypothetical X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are paramount for separating the components of a mixture and assessing the purity of a compound. For this compound, both liquid and gas chromatography, coupled with mass spectrometry, provide powerful analytical solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In a typical LC-MS analysis, a reversed-phase C18 column could be employed to separate the target compound from any impurities or starting materials. The mobile phase would likely consist of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com Upon elution from the column, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. This provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecular ion, yielding a characteristic fragmentation pattern that aids in structural elucidation and confirmation.

Table 3: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Illustrative Setting |

| LC Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 50-500) |

| Expected [M+H]⁺ | ~238.2 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed to assess its purity and identify any volatile impurities. The compound is first vaporized in a heated injection port and then separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic fragments resulting from the cleavage of the bonds adjacent to the carbonyl group and the pyrrolidine ring. For instance, the loss of the cycloheptyl group or cleavage to form a pyrrolidinyl-containing fragment would be anticipated. Analysis of related cathinones by GC-MS has shown characteristic fragmentation patterns that are invaluable for their identification. nih.gov

Table 4: Representative GC-MS Parameters and Expected Fragments for this compound

| Parameter | Representative Setting |

| GC Column | DB-5ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Key Fragments (m/z) | Proposed Ion Structure |

| [M]⁺ | Molecular Ion |

| [M - C₇H₁₃]⁺ | Loss of cycloheptyl radical |

| C₈H₁₄NO⁺ | Pyrrolidinyl-ethanone fragment |

| C₄H₈N⁺ | Pyrrolidine fragment |

Derivatization and Chemical Modification Strategies for the 2 Cycloheptyl 1 Pyrrolidin 1 Ylethanone Scaffold

Chemical Functionalization of the Cycloheptyl Ring

The cycloheptyl group, a seven-membered carbocycle, can be chemically modified to introduce a variety of functional groups, thereby altering the steric and electronic properties of the parent molecule.

One common approach to functionalizing cycloalkanes is through free-radical reactions. For instance, radical halogenation can introduce a halogen atom onto the cycloheptyl ring, which can then serve as a handle for further transformations. Subsequent nucleophilic substitution reactions can then be employed to introduce a range of functionalities such as hydroxyl, amino, or cyano groups.

Another strategy involves the oxidation of the cycloheptyl ring. Oxidative methods can lead to the formation of cycloheptanone (B156872) or cycloheptanol (B1583049) derivatives. For example, the use of strong oxidizing agents can cleave the ring to form dicarboxylic acids. Milder, more selective oxidation methods can introduce a hydroxyl group, which can be further oxidized to a ketone or used in esterification or etherification reactions.

Furthermore, C-H activation methodologies, a rapidly advancing field in organic synthesis, offer a direct route to functionalize the cycloheptyl ring without the need for pre-installed functional groups. nih.gov These methods can enable the introduction of aryl, alkyl, or other functional groups at various positions on the ring, although regioselectivity can be a challenge in such systems.

Modifications and Derivatizations at the Pyrrolidine (B122466) Nitrogen and Ring Carbons

The pyrrolidine ring presents multiple sites for chemical modification, including the nitrogen atom and the ring carbons, particularly those alpha to the nitrogen.

The pyrrolidine nitrogen, being a secondary amine in the parent pyrrolidine, is a primary site for derivatization in the final compound. N-alkylation, N-acylation, and N-arylation are common transformations. For instance, reductive amination with aldehydes or ketones can introduce a variety of alkyl groups at the nitrogen. Acylation with acyl chlorides or anhydrides can yield N-acyl derivatives, while palladium-catalyzed cross-coupling reactions can be used for N-arylation.

The carbons of the pyrrolidine ring, especially the α-carbons, are also amenable to functionalization. The Polonovski reaction, for example, can be used to introduce unsaturation in the pyrrolidine ring. Furthermore, lithiation of the α-carbon followed by reaction with an electrophile is a powerful method for introducing substituents at this position. This approach has been used to synthesize a variety of substituted pyrrolidine derivatives. beilstein-journals.org

| Modification Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halides, Reductive amination | Tertiary amine |

| Pyrrolidine Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | Amide |

| Pyrrolidine Nitrogen | N-Arylation | Aryl halides, Palladium catalyst | N-Aryl pyrrolidine |

| Pyrrolidine α-Carbon | Lithiation/Electrophilic quench | n-BuLi, Electrophiles (e.g., alkyl halides, aldehydes) | Substituted pyrrolidine |

| Pyrrolidine Ring | Dehydrogenation | Polonovski reaction | Pyrroline |

Transformations of the Ethanone (B97240) Carbonyl Group for Scaffold Diversification

The ethanone carbonyl group is a highly versatile functional group that can be transformed into a wide array of other functionalities, significantly diversifying the scaffold.

Reduction of the carbonyl group is a common transformation. The use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can convert the ketone into a secondary alcohol. This alcohol can then be further derivatized, for example, through esterification or etherification.

The carbonyl group can also undergo nucleophilic addition reactions. Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. The Wittig reaction provides a route to convert the carbonyl group into an alkene, which can then undergo a variety of further transformations such as hydrogenation, halogenation, or epoxidation.

Another important set of reactions involves the α-carbon of the ethanone group. This position can be halogenated under acidic or basic conditions. The resulting α-haloketone is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various heteroatom-containing groups. rsc.org The α-carbon can also be alkylated or acylated via its enolate.

| Transformation | Reaction Type | Typical Reagents | Product |

| Carbonyl Reduction | Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Carbonyl to Alkene | Wittig Reaction | Phosphonium (B103445) ylides | Alkene |

| Nucleophilic Addition | Grignard Reaction | RMgX | Tertiary Alcohol |

| α-Halogenation | Halogenation | Br2, NBS | α-Haloketone |

| α-Alkylation | Enolate Alkylation | LDA, Alkyl halide | α-Alkyl Ketone |

Stereoselective Derivatization and Chiral Resolution Techniques

The 2-cycloheptyl-1-pyrrolidin-1-ylethanone scaffold possesses a chiral center at the carbon atom connecting the cycloheptyl ring and the carbonyl group. Therefore, stereoselective synthesis and chiral resolution are crucial for obtaining enantiomerically pure compounds.

Stereoselective synthesis can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis. For instance, the asymmetric α-amination of ketones can be used to introduce the pyrrolidine moiety in a stereocontrolled manner. rsc.org Similarly, asymmetric hydrogenation of an appropriate enamine precursor could yield the desired stereoisomer.

Chiral resolution is another important technique for obtaining pure enantiomers from a racemic mixture. This can be achieved by several methods. One common approach is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers can then be separated by crystallization or chromatography.

Chromatographic methods are also widely used for chiral separations. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can effectively separate enantiomers. The choice of the CSP depends on the specific properties of the compound to be separated.

| Technique | Description | Example |

| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation of an enamine precursor using a chiral rhodium catalyst. |

| Chiral Resolution via Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Reaction of the racemic amine with a chiral acid like tartaric acid, followed by fractional crystallization. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP). | HPLC with a polysaccharide-based CSP. |

Future Research Directions and Unexplored Avenues in 2 Cycloheptyl 1 Pyrrolidin 1 Ylethanone Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of α-amino ketones, the structural class to which 2-Cycloheptyl-1-pyrrolidin-1-ylethanone belongs, has been a subject of extensive research, leading to a variety of catalytic methods. researchgate.netrsc.orgorganic-chemistry.org A primary route for its synthesis is the α-amination of a ketone precursor, cycloheptyl ethanone (B97240), with pyrrolidine (B122466). Future research will likely focus on optimizing this transformation using novel catalytic systems to improve efficiency, yield, and sustainability.

Transition metal catalysis offers a powerful toolkit for C-N bond formation. Systems involving palladium, copper, rhodium, and cobalt have been successfully employed for the synthesis of related α-pyrrolidinyl ketones. researchgate.netorganic-chemistry.org For instance, a multicatalytic system using Pd(II) and In(III) has been reported for the synthesis of α-pyrrolidinyl ketones, suggesting a promising avenue for exploration. researchgate.net Similarly, cobalt-catalyzed reductive cyclization of enynes and diynes presents a method for generating pyrrolidine rings that could be adapted. organic-chemistry.org Organocatalysis, which avoids the use of potentially toxic and expensive metals, represents another major frontier. Proline and its derivatives are well-established catalysts for Mannich and Michael reactions, which are cornerstone reactions for producing α-amino ketones. nih.govnih.govsigmaaldrich.com The development of bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile, could significantly enhance reaction rates and selectivity for the synthesis of the target compound. nih.gov

Future investigations should systematically screen a diverse array of both transition metal and organocatalysts to identify the optimal conditions for the synthesis of this compound. Key parameters for optimization will include catalyst loading, solvent effects, temperature, and reaction time to maximize yield and minimize by-product formation.

| Catalyst/Method | Substrates | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(II)/In(III) Multicatalysis | Aromatic aldehydes, ketones, ketene | α-Pyrrolidinyl Ketones | One-pot synthesis from simple precursors. | researchgate.net |

| Pyrrolidine-Camphor Organocatalyst | Aldehydes/ketones, nitroalkenes | γ-Nitrocarbonyl compounds | High enantioselectivity, metal-free. | nih.gov |

| Copper(I) Catalysis | Aroyl chloride, phenylacetylene | Conjugated Acetylenic Ketones | Rapid synthesis under microwave irradiation. | researchgate.net |

| Rhodium Catalysis | O-benzoylhydroxylamines | Pyrrolidines | High yields for various pyrrolidine structures. | organic-chemistry.org |

| Thiazolium-Catalyzed Cross-Coupling | Aldehydes, acylimines | α-Amido Ketones | Access to structurally diverse products. | organic-chemistry.org |

Exploration of Asymmetric Synthesis Routes to Enantiomerically Pure Compounds

The this compound molecule possesses a stereocenter at the carbon atom alpha to the carbonyl group. As pharmacological activity is often stereospecific, the development of methods to synthesize enantiomerically pure forms of this compound is of paramount importance. Chiral α-amino ketones are recognized as valuable structural motifs in many natural products and pharmaceutical agents. rsc.org

Several strategies for asymmetric synthesis can be envisioned for producing enantiopure this compound.

Chiral Catalysis: This is one of the most elegant and atom-economical approaches.

Organocatalysis: Chiral pyrrolidine-based organocatalysts, such as those derived from proline or diarylprolinol silyl (B83357) ethers, have been used extensively to catalyze asymmetric aldol (B89426), Mannich, and Michael reactions with high enantioselectivity. nih.gov Future work could involve designing a catalyst specifically tailored for the steric bulk of the cycloheptyl group.

Transition Metal Catalysis: The use of transition metals combined with chiral ligands is a powerful strategy. For example, palladium-catalyzed asymmetric arylation of α-keto imines has been shown to produce chiral α-amino ketones with high stereocontrol. rsc.org An iridium-f-phamidol catalyst has demonstrated exceptionally high turnover numbers and enantioselectivity (>99% ee) in the asymmetric hydrogenation of γ-amino ketones, which could be followed by cyclization to form the desired chiral pyrrolidine pharmacophore. acs.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Omega-transaminases (ω-TA) have been used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov A potential route would involve the enzymatic transamination of a suitable cycloheptyl ketone precursor to yield a chiral amine, which could then be further elaborated. A key challenge to overcome is product inhibition, which can be addressed by in situ product removal strategies. nih.gov

Chiral Auxiliaries: While less atom-economical, the use of chiral auxiliaries attached to either the ketone or amine precursor can effectively control stereochemistry, followed by a subsequent removal step. For instance, oxazaborolidine catalysts generated in situ from chiral lactam alcohols have been used for the highly enantioselective reduction of ketones. mdpi.com

| Strategy | Catalyst/Reagent Example | Reported Performance (for analogs) | Potential for Target Compound | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | PPM Ir-f-phamidol | Up to >99% ee, 1,000,000 TON | High; requires synthesis of a suitable γ-amino ketone precursor. | acs.org |

| Organocatalysis | L-proline and (R)-α-methylbenzyl amine derived catalyst | Up to >99:1 dr, >99% ee | High; catalyst can be tuned for specific substrates. | sigmaaldrich.com |

| Biocatalysis | ω-Transaminase (from Vibrio fluvialis) | >99% ee | Feasible; requires screening for enzyme compatibility with the cycloheptyl ketone. | nih.gov |

| Chiral Ligand Catalysis | Chiral N,N'-dioxide/Ni(OTf)₂ Complex | High dr and ee | Applicable for photoenolization/Mannich reactions of related ketones. | rsc.org |

| Chiral Auxiliary | Oxazaborolidine from chiral lactam alcohol | High enantioselectivities | Applicable for asymmetric reduction of a prochiral ketone precursor. | mdpi.com |

Integration with Automated and Flow Chemistry Platforms for Scalable Production

For this compound to be produced in quantities sufficient for extensive pharmacological evaluation and potential clinical studies, scalable and reproducible synthesis methods are essential. Traditional batch synthesis methods often face challenges with heat and mass transfer, safety, and scalability. Flow chemistry, or continuous processing, offers significant advantages in this regard. acs.org

The integration of the synthesis of this compound into a flow chemistry platform would be a major research focus. Such a system allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, especially when handling reactive intermediates. acs.org Multi-step syntheses, such as the formation of α-halo ketones, have been successfully translated to continuous flow processes. acs.org A potential flow setup for the target compound could involve sequential reactors where the cycloheptyl ketone is first activated or converted to an intermediate, followed by the introduction of a stream of pyrrolidine in a subsequent reactor module.

Furthermore, the coupling of flow reactors with automated synthesis platforms represents the cutting edge of chemical synthesis. nih.govnih.gov Systems like SynFini and other "chemputers" utilize robotics and artificial intelligence to perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for a given transformation. researchgate.netyoutube.com Applying such an automated platform to the synthesis of this compound would dramatically accelerate the optimization process, allowing researchers to explore a vast reaction space (e.g., different catalysts, solvents, temperatures) in a fraction of the time required for manual experimentation. This automated approach not only speeds up development but also ensures the generation of robust and reproducible synthetic protocols necessary for scalable production. nih.govyoutube.com

| Parameter | Traditional Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hotspots. | Excellent; high surface-area-to-volume ratio of microreactors. |

| Mass Transfer | Often limited by stirring efficiency. | Rapid mixing through diffusion and static mixers. |

| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reaction volumes at any given time; enhanced control. |

| Scalability | Challenging; "scaling up" often requires re-optimization. | Straightforward; "scaling out" by running multiple reactors in parallel or for longer times. |

| Reproducibility | Can vary between batches. | Highly reproducible due to precise parameter control. |

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Probing

A deep understanding of the reaction mechanism is fundamental to optimizing any chemical synthesis. renishaw.comrsc.org Advanced in situ spectroscopic techniques, which monitor the reaction as it happens without disturbing the system, are powerful tools for elucidating reaction pathways, identifying transient intermediates, and determining kinetics. mdpi.comyoutube.comnih.gov The application of these techniques to the synthesis of this compound is a critical future research direction.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR and similar technologies allow for the real-time tracking of concentrations of key functional groups. youtube.comyoutube.com For the synthesis of the target molecule, an FTIR probe inserted into the reactor could monitor the disappearance of the precursor ketone's carbonyl peak and the appearance of new bands associated with the C-N bond formation and the final product, providing real-time kinetic data. youtube.comacs.org

In Situ Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying catalyst structures, symmetrical bonds, and reactions in aqueous media. mdpi.comnih.gov It can provide valuable information on catalyst speciation and the formation of intermediates on the catalyst surface during the reaction. renishaw.comrsc.org

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that is unparalleled for identifying reaction intermediates and byproducts. nih.goved.ac.uk For a Mannich-type reaction leading to the target compound, in situ NMR could potentially identify the enol, enolate, or iminium ion intermediates, confirming the operative mechanism. researchgate.netias.ac.in Techniques like Diffusion-Ordered Spectroscopy (DOSY) can further help to distinguish between different species in the reaction mixture. nih.gov

By combining data from these in situ techniques, researchers can build a comprehensive kinetic and mechanistic model for the synthesis of this compound. This knowledge is invaluable for rationally designing more efficient catalytic systems, suppressing side reactions, and defining optimal conditions for scalable and automated production platforms.

| Technique | Information Provided | Specific Application to Target Synthesis | Reference |

|---|---|---|---|

| In Situ FTIR | Real-time concentration profiles of reactants, products, and major intermediates; reaction kinetics. | Monitoring carbonyl stretch of ketone precursor and formation of product. | youtube.comyoutube.comacs.org |

| In Situ Raman | Catalyst structure under operating conditions; monitoring of species with weak IR signals. | Characterizing the active state of the catalyst; studying reactions in various media. | rsc.orgmdpi.comoxinst.com |

| In Situ NMR | Unambiguous structural identification of intermediates and byproducts; detailed kinetic analysis. | Identifying key intermediates like enolates or iminium ions. | nih.goved.ac.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.